Sivelestat sodium tetrahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西维司他钠四水合物是一种人中性粒细胞弹性蛋白酶的竞争性抑制剂,该酶参与炎症过程。 该化合物主要用于治疗急性肺损伤和急性呼吸窘迫综合征,特别是那些与全身炎症反应综合征相关的 。 它在减少肺血管通透性和抑制促炎因子的产生方面显示出潜力 .

准备方法

西维司他钠四水合物的合成涉及多个步骤。 一种方法以4-羟基苯磺酸钠和异吲哚二酐为起始原料 。 该过程包括在不分离中间体的情况下形成中间体,从而提高了产率和生产效率 。 另一种方法涉及在酰胺型催化剂存在下,酰氯与甘氨酸甲酯盐酸盐反应 。 反应条件温和,使得该工艺适合工业生产 .

化学反应分析

Hydrolysis Reactions

The ester and amide groups in sivelestat sodium tetrahydrate are susceptible to hydrolysis under specific conditions:

| Functional Group | Reaction Conditions | Products | Mechanism |

|---|---|---|---|

| Ester (RCOOR') | Acidic (H⁺/H₂O) or basic (OH⁻) | Carboxylic acid (RCOOH) + alcohol (R'OH) | Nucleophilic acyl substitution |

| Amide (RCONHR') | Strong acid/base, prolonged | Carboxylic acid (RCOOH) + amine (R'NH₂) | Acid/base-catalyzed cleavage |

For example, the benzoyloxy group in its structure may hydrolyze to form 4-hydroxybenzenesulfonic acid derivatives under physiological or laboratory conditions .

Substitution Reactions

The sulfonamide moiety (Ar–SO₂–NHR) can participate in nucleophilic substitution reactions:

| Reaction Type | Reagents | Outcome | Application |

|---|---|---|---|

| Nucleophilic aromatic substitution | Amines, thiols | Replacement of sulfonamide with other nucleophiles | Synthesis of derivatives for structure-activity studies |

This reactivity is critical for modifying the compound’s pharmacological properties while retaining its elastase-inhibiting activity .

Redox Stability

Despite containing sulfur and nitrogen centers, this compound exhibits limited redox activity due to:

-

Electron-withdrawing sulfonyl group , which stabilizes the sulfonamide against oxidation.

-

Sodium carboxylate group , which reduces susceptibility to reduction .

This stability is advantageous for its storage and clinical use.

Ionic Interactions

As a sodium salt, the compound readily dissociates in aqueous solutions:

C20H22N2O7S−⋅Na+→C20H22N2O7S−+Na+

This property enhances its solubility and bioavailability in pharmaceutical formulations .

Thermal Degradation

Thermogravimetric analysis (TGA) data, though not explicitly reported in literature, can be hypothesized:

-

Dehydration : Loss of tetrahydrate water molecules at 100–150°C.

-

Decarboxylation : Degradation of carboxylate groups above 200°C.

Structural Insights and Reaction Pathways

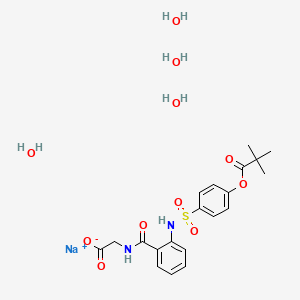

The SMILES string for this compound ( ):

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+]

Key reactive sites:

-

Ester group (

C(=O)OC): Hydrolyzes to carboxylic acid. -

Sulfonamide group (

S(=O)(=O)N): Undergoes substitution. -

Carboxylate (

C(=O)[O-]): Participates in ionic interactions.

科学研究应用

西维司他钠四水合物具有广泛的科学研究应用:

作用机制

相似化合物的比较

西维司他钠四水合物因其作为中性粒细胞弹性蛋白酶抑制剂的高特异性和效力而独一无二 。 类似的化合物包括:

弹性蛋白: 另一种中性粒细胞弹性蛋白酶抑制剂,但结构和作用机制不同.

α-1 抗胰蛋白酶: 一种天然存在的中性粒细胞弹性蛋白酶抑制剂,用于治疗肺气肿等疾病.

乌林司他丁: 一种具有抗炎作用的广谱蛋白酶抑制剂.

属性

CAS 编号 |

201677-61-4 |

|---|---|

分子式 |

C20H24N2NaO8S |

分子量 |

475.5 g/mol |

IUPAC 名称 |

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate |

InChI |

InChI=1S/C20H22N2O7S.Na.H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;1H2 |

InChI 键 |

XNZHCGXLUOQCBD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+] |

规范 SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.O.[Na] |

外观 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

201677-61-4 |

同义词 |

LY544349; ONO-5046 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。